tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
Description
tert-Butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an amino group at the 3-position and an acetate ester linked to a tert-butyl group. This compound serves as a versatile building block in medicinal chemistry and materials science due to the reactive amino group and the steric bulk of the tert-butyl moiety, which enhances stability and modulates solubility . Its molecular formula is C₈H₁₄N₄O₂, with a molecular weight of 198.22 g/mol (calculated from analogous structures in ).
Properties
IUPAC Name |
tert-butyl 2-(3-amino-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-6(13)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPAVIYBSOELDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-amino-1H-1,2,4-triazole under basic conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydro or tetrahydro triazole derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a building block for the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules . This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The compound is compared to esters of 2-(1,2,4-triazol-1-yl)acetate with different alkyl groups and substituent positions on the triazole ring. Key examples include:
Key Observations :
- Substituent Position: The 3-amino substituent on the triazole ring (vs. 5-amino in ) may influence intermolecular interactions, such as hydrogen bonding, which is critical in crystal engineering or ligand-receptor binding .
- Electronic Effects : Brominated derivatives (e.g., 3,5-dibromo) exhibit reduced nucleophilicity at the triazole ring due to electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Physicochemical Properties
- Solubility: Ethyl and methyl esters (e.g., ) are more soluble in polar solvents (e.g., ethanol, DMSO) than the tert-butyl variant, which is likely more lipophilic due to the bulky tert-butyl group.
- Thermal Stability : The tert-butyl group may confer higher thermal stability compared to smaller esters, as seen in analogous tert-butyl-protected compounds .
- Crystallinity : Triazole-acetate esters often form stable coordination complexes with transition metals (e.g., Co(II) in ), but the tert-butyl group could disrupt crystal packing, reducing crystallinity compared to unsubstituted analogs.
Commercial Availability
- The tert-butyl derivative is listed by suppliers like Amadis Chemical and CymitQuimica , often with >95% purity . Ethyl and methyl analogs are more widely available at lower costs .
Biological Activity
Tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is an organic compound notable for its potential biological activities, particularly due to the presence of the 1,2,4-triazole moiety. This compound has been studied for its applications in pharmaceuticals and organic synthesis, where it serves as a building block for more complex molecules. The biological significance of triazole derivatives has been well documented, with many exhibiting antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound features a tert-butyl group linked to an acetyl group and a 3-amino-1H-1,2,4-triazole. This unique arrangement contributes to its reactivity and biological interactions.
Antimicrobial Activity
Compounds containing the triazole ring have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study highlighted its effectiveness against several cancer cell lines, showing potential as an anti-inflammatory agent as well. The compound's ability to induce apoptosis in cancer cells has been particularly noted.
| Biological Activity | Effect/Outcome | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Antifungal | Effective against various fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
The biological activity of this compound is believed to be linked to its interaction with specific biological targets. For example:
- Inhibition of Enzymes : Triazole compounds often inhibit enzymes critical for pathogen survival.
- Cell Cycle Disruption : In cancer cells, these compounds can disrupt the cell cycle, leading to G2/M phase arrest and subsequent apoptosis.
Study on Anticancer Activity
A notable study investigated the effects of triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound could significantly reduce cell viability with IC50 values in the nanomolar range.
Study on Antimicrobial Properties
Another research effort focused on testing the antimicrobial efficacy of triazole derivatives against various pathogens. Results showed that these compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Synthesis and Applications
This compound can be synthesized through several methods involving the alkylation of triazole derivatives. The compound is utilized not only in medicinal chemistry but also in polymer chemistry as a monomer due to its reactive nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
